Lorglumide sodium - 1021868-76-7

Lorglumide sodium

Catalog Number: EVT-360077
CAS Number: 1021868-76-7
Molecular Formula: C22H31Cl2N2NaO4
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lorglumide sodium is a potent cholecystokinin (CCK) receptor antagonist with a variety of applications in medical research and potential therapeutic uses. It has been extensively studied for its effects on pancreatic secretion, gastric acid secretion, and its role in modulating the activity of dopamine neurons, among other physiological processes. This comprehensive analysis will delve into the mechanism of action of lorglumide sodium and its applications across various fields, drawing on data from multiple research studies.

Mechanism of Action

Lorglumide sodium functions primarily as a competitive antagonist of CCK receptors, which are implicated in numerous physiological responses, including digestive enzyme secretion and growth of the pancreas. Studies have shown that lorglumide can effectively displace concentration-response curves to CCK analogues, such as caerulein, suggesting competitive antagonism at CCK receptors2. This antagonism is selective, as lorglumide does not affect responses induced by other peptides like bombesin2. Additionally, lorglumide has been shown to reverse chronic haloperidol-induced depolarization inactivation of dopamine cells, indicating its potential involvement in the therapeutic action of antipsychotic drugs4.

Applications in Various Fields

Pancreatic Secretion and Growth

Lorglumide has been extensively studied for its effects on the pancreas. It has been shown to inhibit pancreatic exocrine secretion induced by CCK analogues both in vitro and in vivo2. Furthermore, lorglumide can reduce the trophic effects of exogenous CCK on pancreatic growth and enzyme composition, suggesting its potential in treating conditions associated with excessive pancreatic stimulation5. In newborn rats, lorglumide antagonized the pancreatic actions of caerulein, indicating its role in modulating pancreatic function from an early age7.

Gastric Acid Secretion

The compound has also been found to significantly inhibit gastric acid secretion stimulated by gastrin and peptone in rats3. This effect is particularly pronounced towards the end of the stimulation period, suggesting a time-dependent modulation of gastric acid secretion by lorglumide3.

Dopamine Neuron Activity

In the context of neurological research, lorglumide has been shown to reverse the effects of chronic haloperidol on dopamine neurons4. This finding is significant as it suggests a role for CCK receptors in the therapeutic effects of antipsychotic drugs and points to potential applications of lorglumide in the treatment of disorders involving dopamine dysregulation4.

Gallbladder Function

Lorglumide has been evaluated for its effects on gallbladder smooth muscle strips, where it effectively antagonized CCK-induced contractions9. This suggests its potential use in the treatment of biliary pain and other gallbladder-related conditions9.

Acute Pancreatitis

In models of acute experimental pancreatitis, lorglumide moderated the plasma proteinase-antiproteinase balance and reduced mortality, indicating a protective effect in this condition8. This could have implications for the management of pancreatitis in clinical settings8.

Exocrine Secretion

Lastly, lorglumide has been shown to inhibit CCK-8-induced responses of exocrine secretion in isolated perfused preparations of the rat pancreas10. This further supports its role in modulating digestive processes through its action on CCK receptors10.

Cholecystokinin (CCK)

Relevance: CCK is directly related to lorglumide sodium as it acts as the endogenous ligand for the CCK receptors, including CCKAR, which lorglumide sodium antagonizes. [, , , ] This antagonistic action of lorglumide sodium on CCKAR forms the basis for its use in studying the physiological roles of CCK. [, , ]

Devazepide

Relevance: Both devazepide and lorglumide sodium belong to the class of CCK receptor antagonists, highlighting their shared mechanism of action. Researchers often employ these compounds to investigate the effects of blocking CCK receptors, making devazepide a relevant compound to consider alongside lorglumide sodium in pharmacological studies.

Semantic Scholar References:

Sulfated CCK-8

Relevance: Sulfated CCK-8, being a CCK receptor agonist, serves as a functional counterpart to lorglumide sodium, which acts as a CCK receptor antagonist. Researchers utilize these compounds in tandem to explore the physiological roles of CCK receptors by either stimulating or inhibiting their activity.

Properties

CAS Number

1021868-76-7

Product Name

Lorglumide sodium

IUPAC Name

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate

Molecular Formula

C22H31Cl2N2NaO4

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1

InChI Key

JCNPYMDDOUQTBK-UHFFFAOYSA-M

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]

Solubility

>72.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1409
CR-1409
lorglumide

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]

Isomeric SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.